molecular formula C15H21NO5 B13517572 2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid

2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid

Cat. No.: B13517572
M. Wt: 295.33 g/mol
InChI Key: VXGSHIWKYJRAIJ-UHFFFAOYSA-N
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Description

2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing it from reacting under certain conditions and allowing for selective reactions at other sites in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microreactor technology can enhance the reaction efficiency and yield. The Boc-protected amino acid can then be purified using standard techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the Boc group, leading to its removal and the formation of the free amino acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Free amino acids.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid primarily involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions, allowing for selective reactions at other sites. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

    2-(tert-Butoxycarbonylamino)ethanol: Another Boc-protected amino compound used in organic synthesis.

    tert-Butyl (2-hydroxyethyl)carbamate: Similar in structure but with a different functional group.

    2-(tert-Butoxycarbonylamino)acetic acid: A simpler Boc-protected amino acid.

Uniqueness: 2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid is unique due to its specific structure, which includes both a Boc-protected amino group and a phenylacetic acid moiety. This combination allows for versatile applications in organic synthesis and research.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]acetic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-7-8-20-12-6-4-5-11(9-12)10-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

VXGSHIWKYJRAIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

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